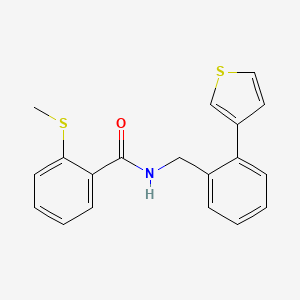

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide

Description

2-(Methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide is a benzamide derivative featuring a methylthio (-SMe) substituent at the 2-position of the benzamide core and a 2-(thiophen-3-yl)benzyl group attached to the nitrogen atom.

Properties

IUPAC Name |

2-methylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS2/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVGXQDKEJQKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide can be achieved through a multi-step process involving the following key steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzamide with methylthiol in the presence of a base such as sodium hydride.

Attachment of the Thiophen-3-ylbenzyl Group: The thiophen-3-ylbenzyl group can be attached to the nitrogen atom of the benzamide through a nucleophilic substitution reaction using a suitable thiophen-3-ylbenzyl halide.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzamide can be reduced to form the corresponding amine.

Substitution: The thiophen-3-ylbenzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halides, acids, and bases can be employed depending on the specific substitution reaction.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

2-(Methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide is a complex organic compound with significant potential in various scientific fields, including medicinal chemistry, biology, and materials science. This compound exhibits unique structural features that allow it to interact with biological targets and serve as a building block for synthesizing more complex molecules.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows for interactions with various biological targets, including enzymes and receptors. Notably, it may exhibit:

- Antimicrobial Activity : The compound has been studied for its ability to inhibit the growth of bacteria and fungi, making it a candidate for antibiotic development.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

Biological Research

In biological studies, this compound is explored for:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can be crucial in drug design, particularly for conditions like cancer or metabolic disorders.

- Receptor Binding Studies : Understanding how this compound interacts with various receptors can lead to insights into its pharmacological effects.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Conductive Polymers : It can be incorporated into polymer matrices to create conductive materials useful in electronics.

- Fluorescent Dyes : The thiophene moiety contributes to its potential as a fluorescent dye in biological imaging and sensing applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide (9j)

- Structure: Contains a 4-(thiophen-3-yl)benzamide core linked to a spirocyclic diaminobutyl group with a cyanopyridinyl substituent.

- Synthesis: Prepared via coupling of 4-(thiophen-3-yl)benzoyl chloride with a spirocyclic diamine intermediate, purified by normal- and reverse-phase chromatography (47% yield) .

- Key Differences: The extended diamino spirocyclic chain replaces the benzyl group in the target compound, likely enhancing solubility and receptor binding specificity for D3 receptors .

N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3c)

- Structure : Features a 4-(thiophen-3-yl)benzamide linked to a piperazine-ethoxyethyl chain with a 2-chlorophenyl group.

- Synthesis : Synthesized via nucleophilic substitution of a bromoethoxy intermediate with 1-(2-chlorophenyl)piperazine, purified by chromatography (27% yield) .

- Key Differences : The piperazine-ethoxyethyl chain confers flexibility and polar interactions, contrasting with the rigid benzyl-thiophene group in the target compound. This structural variation is critical for dopamine D3 receptor selectivity .

2-Chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

- Structure : Contains a chloro-substituted benzamide and a hydroxyethoxyethyl-thiophen-3-yl group.

- Physicochemical Properties : Molecular weight 325.8, higher polarity due to the hydroxyethoxy group compared to the methylthio group in the target compound .

- Key Differences : The chloro and hydroxyethoxy substituents may reduce lipophilicity relative to the methylthio group, impacting membrane permeability .

Analogues with Methylthio Substituents

N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (17)

- Structure: Benzamide with a methylthio-propyl chain linked to a thiazolidinone-hydrazine moiety.

- Synthesis : Formed via condensation with 4-chlorobenzaldehyde (29% yield, m.p. 200°C) .

- Biological Activity : Exhibits antimicrobial and antitubercular activity, suggesting that the methylthio group may enhance bioactivity through lipophilicity or sulfur-mediated interactions .

3-(2-Sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

- Structure : Benzamide with a thiophen-2-ylmethyl group and an imidazole-sulfanyl substituent.

- Key Differences : The imidazole-sulfanyl group introduces additional hydrogen-bonding capacity compared to the methylthio group in the target compound .

Comparative Analysis Table

Biological Activity

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 297.40 g/mol. The compound features a benzamide core with a methylthio group and a thiophene moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interactions with specific biological targets. Research has indicated that compounds with similar structures often exhibit:

- Antiviral Activity : Many benzamide derivatives have shown promise in inhibiting viral replication through various mechanisms, including interference with viral enzymes.

- Anticancer Properties : Some studies suggest that this class of compounds can induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Antiviral Activity

A study evaluating the antiviral potential of various benzamide derivatives found that this compound exhibited significant activity at low concentrations, particularly against retroviruses. The compound's ability to inhibit reverse transcriptase was highlighted, suggesting a viable pathway for therapeutic development against viral infections.

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines, including breast cancer. Results indicated that it could effectively induce apoptosis at concentrations as low as 7.2 μM, demonstrating its potential as a chemotherapeutic agent.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the thiophene and benzamide moieties can enhance biological activity. For instance, substituents at specific positions on the thiophene ring significantly impacted both antiviral and anticancer activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Begin with a coupling reaction between 2-(methylthio)benzoic acid and 2-(thiophen-3-yl)benzylamine using activating agents like EDCI/HOBt in anhydrous DCM under nitrogen atmosphere .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify the crude product using column chromatography (silica gel, gradient elution with hexane/EtOAc) .

- Step 3 : Optimize yield by varying temperature (e.g., 0°C to room temperature) and stoichiometry (1:1.2 molar ratio of acid to amine).

- Key Data : Typical yields range from 60–75% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the presence of the methylthio group (δ ~2.5 ppm for S-CH3) and thiophene protons (δ ~6.8–7.5 ppm) .

- HRMS : Validate molecular formula (C20H17NOS2) with exact mass matching [M+H]+ = 352.0832 .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test for antimicrobial activity (e.g., MIC against E. coli and S. aureus) using broth microdilution .

- Cytotoxicity : Use MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?

- Methodology :

- Replicate experiments : Use ≥3 independent replicates with standardized protocols (e.g., cell passage number, incubation time) .

- Assay validation : Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers and systemic errors .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylthio and thiophene groups?

- Methodology :

- Analog synthesis : Replace methylthio with -SCH2CH3 or remove thiophene to create derivatives .

- Biological testing : Compare IC50 values of analogs to pinpoint critical substituents.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases) .

Q. What experimental designs are recommended for studying metabolic stability or toxicity?

- Methodology :

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .

- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .

- In vivo models : Administer compound to rodents (e.g., 10–50 mg/kg) and analyze plasma/tissue samples for metabolites .

Q. How can computational methods predict interactions with biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with COX-2 or CYP450 enzymes) using AMBER or GROMACS .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the benzamide moiety) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.